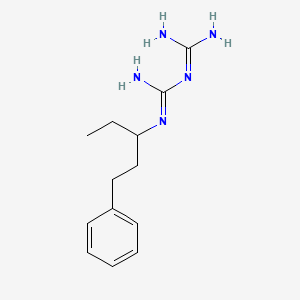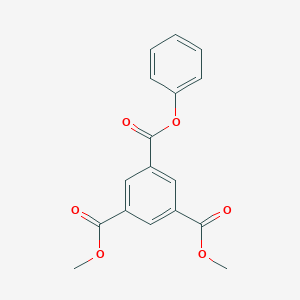
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate is an organic compound with a complex aromatic structure It is a derivative of benzene-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid. One common method is the reaction of benzene-1,3,5-tricarboxylic acid with methanol and phenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces benzene-1,3,5-tricarboxylic acid derivatives.
Reduction: Yields benzene-1,3,5-tricarbinol derivatives.
Substitution: Results in various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its interactions with enzymes and receptors are of interest, although detailed studies are required to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar esterified derivative with three methyl groups.
1,3,5-Tris(phenyl)benzene: A related compound with three phenyl groups attached to the benzene ring.
Benzene-1,3,5-tricarboxylic acid: The parent compound with three carboxylic acid groups.
Uniqueness
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate is unique due to its mixed esterification pattern, combining both methyl and phenyl ester groups. This structural feature imparts distinct chemical properties and reactivity compared to its fully methylated or phenylated counterparts.
Eigenschaften
CAS-Nummer |
524674-01-9 |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
1-O,5-O-dimethyl 3-O-phenyl benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C17H14O6/c1-21-15(18)11-8-12(16(19)22-2)10-13(9-11)17(20)23-14-6-4-3-5-7-14/h3-10H,1-2H3 |
InChI-Schlüssel |
UPPQJFQXMQIHAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


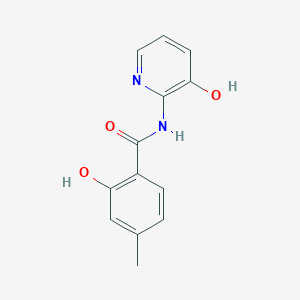
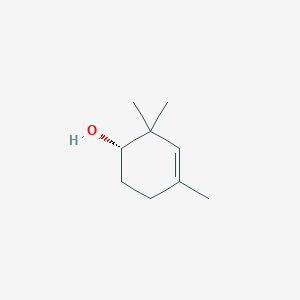
![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
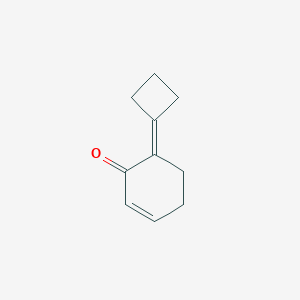
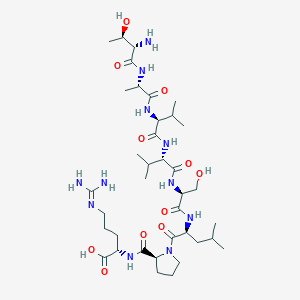
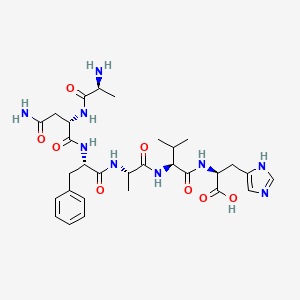
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
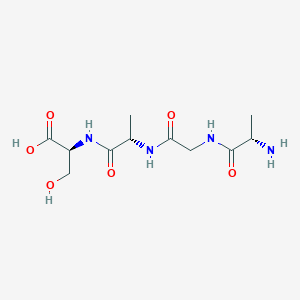
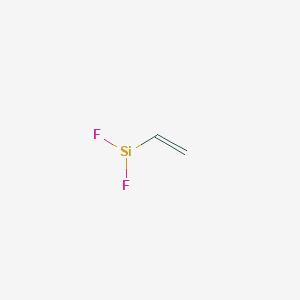
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
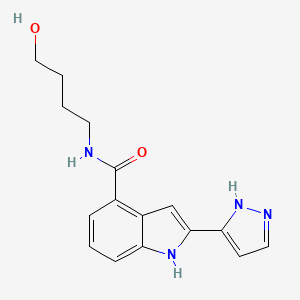
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)

